molecular formula C30H44K2O16S2 B605678 Atractyloside potassium salt CAS No. 102130-43-8

Atractyloside potassium salt

Cat. No.: B605678
CAS No.: 102130-43-8
M. Wt: 803.0 g/mol
InChI Key: IUCNQFHEWLYECJ-HUEDHIAJSA-L
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Mechanism of Action

Target of Action

Atractyloside Dipotassium Salt primarily targets the ADP/ATP Translocase (AAT) . AAT is a mitochondrial ADP/ATP carrier that transports ATP from the mitochondrial matrix to the cytoplasm and transports ADP from the cytoplasm to the mitochondrial matrix .

Mode of Action

Atractyloside Dipotassium Salt acts as a cytotoxic competitive inhibitor binding to ANT . This binding makes ANT vulnerable to transport ADP, thereby reducing ATP synthesis . It also inhibits chloride channels from mitochondrial membranes of rat heart .

Biochemical Pathways

The blockage of ANT by Atractyloside Dipotassium Salt may increase the ADP/ATP ratio, which can activate the AMPK-mTORC1-autophagy signaling pathway . This activation promotes lipid degradation in steatosis hepatocytes .

Pharmacokinetics

It’s known that the compound is a toxic diterpenoid glycoside that can be isolated from the fruits of xanthium sibiricum .

Result of Action

Atractyloside Dipotassium Salt treatment can lead to a decrease in the serum AST level, relative weight of liver and epididymal fat, and body weight of high-fat diet (HFD) mice . It can also reduce lipid droplets in HFD mice livers and significantly reduce the TG level in serum and liver of HFD mice .

Action Environment

The action of Atractyloside Dipotassium Salt can be influenced by environmental factors such as diet. For instance, in a study where mice were fed with a high-fat diet for 8 weeks to induce liver steatosis, Atractyloside Dipotassium Salt was given by intraperitoneal injection . The results showed that Atractyloside Dipotassium Salt could activate autophagy and promote the degradation of lipid droplets in the liver .

Safety and Hazards

Atractyloside Dipotassium Salt is toxic. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves .

Biochemical Analysis

Biochemical Properties

Atractyloside Dipotassium Salt plays a crucial role in biochemical reactions by inhibiting the mitochondrial ADP/ATP translocase. This enzyme is responsible for the exchange of ADP and ATP across the mitochondrial membrane. By inhibiting this enzyme, Atractyloside Dipotassium Salt disrupts the normal function of mitochondria, leading to a decrease in ATP production and an increase in ADP levels. This compound also inhibits chloride channels in the mitochondrial membranes of rat heart cells .

Cellular Effects

Atractyloside Dipotassium Salt has significant effects on various types of cells and cellular processes. It influences cell function by disrupting mitochondrial ATP production, which is essential for numerous cellular processes. This disruption can lead to altered cell signaling pathways, changes in gene expression, and impacts on cellular metabolism. For example, the inhibition of ATP production can affect energy-dependent processes such as muscle contraction, ion transport, and biosynthetic reactions .

Molecular Mechanism

The molecular mechanism of Atractyloside Dipotassium Salt involves its binding to the ADP/ATP translocase in the mitochondrial membrane. This binding inhibits the enzyme’s activity, preventing the exchange of ADP and ATP. Additionally, Atractyloside Dipotassium Salt inhibits chloride channels in the mitochondrial membrane, further disrupting mitochondrial function. These interactions lead to a decrease in ATP production and an increase in ADP levels, which can have widespread effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Atractyloside Dipotassium Salt can change over time. The compound is relatively stable, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to Atractyloside Dipotassium Salt can lead to sustained inhibition of mitochondrial function, resulting in chronic energy deficits and potential cell death. The stability and degradation of Atractyloside Dipotassium Salt in laboratory conditions are important factors to consider when designing experiments .

Dosage Effects in Animal Models

The effects of Atractyloside Dipotassium Salt vary with different dosages in animal models. At low doses, the compound can inhibit mitochondrial function without causing significant toxicity. At high doses, Atractyloside Dipotassium Salt can lead to severe energy deficits, cellular damage, and even death. It is important to carefully control the dosage when using this compound in animal studies to avoid adverse effects .

Metabolic Pathways

Atractyloside Dipotassium Salt is involved in metabolic pathways related to mitochondrial function. By inhibiting the ADP/ATP translocase, it disrupts the normal exchange of ADP and ATP, leading to altered metabolic flux and changes in metabolite levels. This can affect various metabolic processes, including oxidative phosphorylation, glycolysis, and the citric acid cycle .

Transport and Distribution

Within cells and tissues, Atractyloside Dipotassium Salt is transported and distributed primarily through passive diffusion. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can influence its activity and effects on cellular function .

Subcellular Localization

Atractyloside Dipotassium Salt is primarily localized in the mitochondria, where it exerts its inhibitory effects on the ADP/ATP translocase and chloride channels. The compound’s targeting to the mitochondria is likely mediated by its chemical properties and interactions with mitochondrial proteins. This subcellular localization is crucial for its function and impact on cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Atractyloside (potassium salt) is typically isolated from natural sources rather than synthesized chemically. The primary source is the Mediterranean thistle Atractylis gummifera . The isolation process involves extracting the compound from the plant material using solvents such as methanol or ethanol, followed by purification steps like chromatography .

Industrial Production Methods: Industrial production of atractyloside (potassium salt) involves large-scale extraction from plant sources. The plant material is harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, and the crude extract is purified using techniques such as column chromatography . The final product is obtained as a white to light yellow solid .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Atractyloside Dipotassium Salt involves the reaction of Atractyloside with potassium hydroxide in water.", "Starting Materials": [ "Atractyloside", "Potassium Hydroxide", "Water" ], "Reaction": [ "Dissolve Atractyloside in water", "Add potassium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the solution to remove any insoluble impurities", "Concentrate the filtrate under reduced pressure", "Add potassium chloride to the concentrated solution", "Cool the mixture to room temperature", "Collect the precipitated Atractyloside Dipotassium Salt by filtration", "Wash the solid with cold water and dry it under vacuum" ] }

CAS No.

102130-43-8

Molecular Formula

C30H44K2O16S2

Molecular Weight

803.0 g/mol

IUPAC Name

dipotassium;[2-[[(1R,9R)-5-carboxy-15-hydroxy-9-methyl-14-methylidene-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-5-sulfonatooxyoxan-4-yl] sulfate

InChI

InChI=1S/C30H46O16S2.2K/c1-14(2)9-22(32)44-25-24(46-48(39,40)41)23(45-47(36,37)38)20(13-31)43-28(25)42-17-10-18(27(34)35)19-7-8-30-11-16(15(3)26(30)33)5-6-21(30)29(19,4)12-17;;/h14,16-21,23-26,28,31,33H,3,5-13H2,1-2,4H3,(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/t16?,17?,18?,19?,20?,21?,23?,24?,25?,26?,28?,29-,30-;;/m1../s1

InChI Key

IUCNQFHEWLYECJ-HUEDHIAJSA-L

Isomeric SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CC[C@@]45CC(CCC4[C@@]3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC(C3CCC45CC(CCC4C3(C2)C)C(=C)C5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Atractyloside Potassium Salt;  Atractyloside Potassium; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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